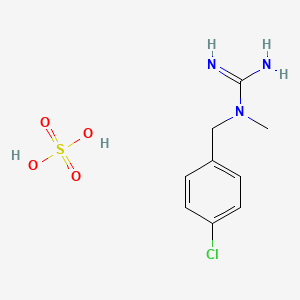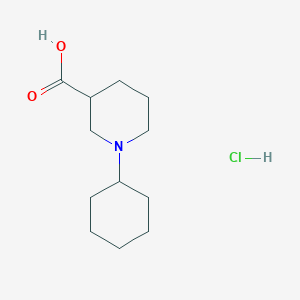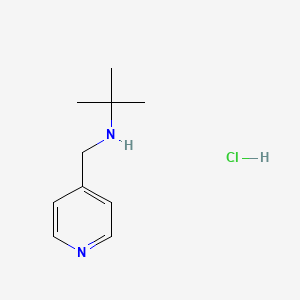
tert-Butyl(4-pyridinylmethyl)amine hydrochloride
Übersicht
Beschreibung
“tert-Butyl(4-pyridinylmethyl)amine hydrochloride” is an organic compound with the molecular formula C10H17ClN2. It is a solid substance at room temperature .
Physical And Chemical Properties Analysis
“tert-Butyl(4-pyridinylmethyl)amine hydrochloride” is a solid at room temperature . The molecular weight of this compound is 200.71.Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
A study on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor found that optimizing the core pyrimidine moiety and various substituents, including tert-butyl groups, could enhance potency and anti-inflammatory activity in vivo. This highlights the role of tert-butyl substituted compounds in developing new pharmacological agents (Altenbach et al., 2008).
Photoredox-Catalyzed Synthesis
Another research describes a photoredox-catalyzed amination of o-hydroxyarylenaminones using a tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This method enables the synthesis of 3-aminochromones, showcasing the utility of tert-butyl substituted compounds in photoredox chemistry for constructing complex molecules (Wang et al., 2022).
Asymmetric Synthesis
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy demonstrates the use of tert-butylamine for synthesizing chiral pyrrolidine derivatives, highlighting the importance of tert-butyl groups in asymmetric synthesis (Chung et al., 2005).
Conformational Analysis
Research on the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines reveals how tert-butyl groups affect the puckering of the pyrrolidine ring in proline derivatives, impacting their role as turn inducers in peptides and proteins (Koskinen et al., 2005).
Versatile Intermediates for Amine Synthesis
N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of a wide range of amines. This research underlines the utility of tert-butyl groups in the synthesis of enantioenriched amines and their derivatives, showcasing broad applications in synthetic chemistry (Ellman et al., 2002).
Wirkmechanismus
Target of Action
Tert-Butyl(4-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C10H16N2.ClH
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h4-7,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFAVNXICQTFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(4-pyridinylmethyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



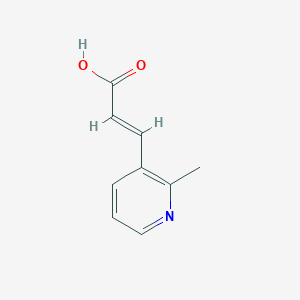
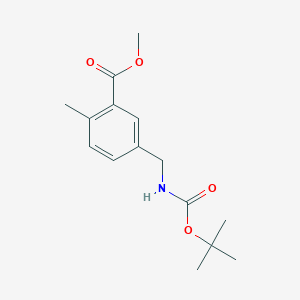
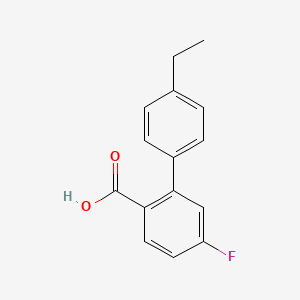
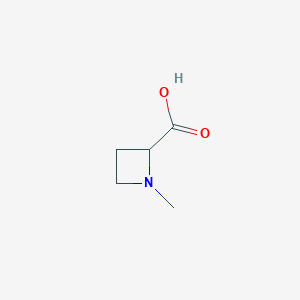
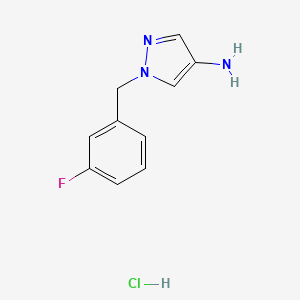

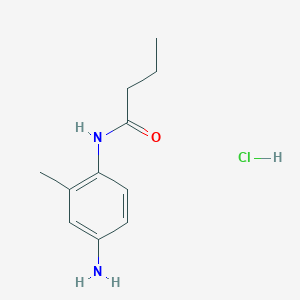
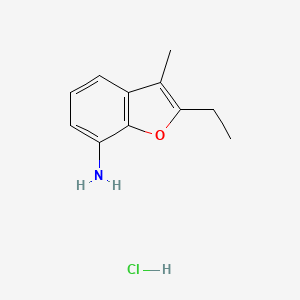

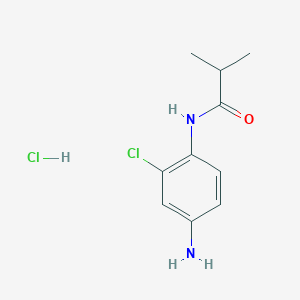

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)
